molecular formula C18H20N2O8 B8074046 Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester

Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester

Cat. No.: B8074046
M. Wt: 392.4 g/mol
InChI Key: JPMPTSKUYUOJDQ-ZDUSSCGKSA-N
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Description

Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is a chemical compound with the molecular formula C11H17NO7. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is esterified with methanol and the alpha-amino group is modified with an N-hydroxysuccinimide group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The gamma-carboxyl group of L-glutamic acid is esterified with methanol under acidic conditions to form the gamma-methyl ester.

  • Activation with N-hydroxysuccinimide (NHS): The alpha-amino group of the gamma-methyl ester is activated using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the alpha-N-hydroxysuccinimide ester.

Industrial Production Methods: The compound is typically synthesized in a controlled laboratory environment using the above-mentioned synthetic routes. Industrial production involves scaling up these reactions while maintaining precise control over reaction conditions to ensure product purity and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the alpha-amino group to an amine oxide.

  • Reduction: Reduction reactions can be performed on the ester group, leading to the formation of the corresponding alcohol.

  • Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in peptide coupling reactions where it acts as an activating agent for carboxylic acids. Biology: It is employed in proteomics research for labeling and detecting proteins and peptides. Medicine: The compound is used in drug development and as a linker in the synthesis of pharmaceuticals. Industry: It finds applications in the production of biodegradable polymers and other materials.

Mechanism of Action

The compound exerts its effects through the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds. The N-hydroxysuccinimide group enhances the electrophilicity of the carboxyl group, making it more reactive towards nucleophiles. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures.

Comparison with Similar Compounds

  • N-hydroxysuccinimide (NHS) esters of other amino acids: These compounds are structurally similar but differ in the amino acid backbone.

  • Activated esters of carboxylic acids: Other activated esters like pentafluorophenyl esters (PFP) are used for similar purposes in peptide synthesis.

Uniqueness: Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is unique due to its specific structural features, which make it particularly effective in certain applications, such as the selective labeling of proteins and peptides.

Properties

IUPAC Name

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-ethyl (2S)-2-(phenoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O8/c1-2-26-16(23)11-8-13(17(24)28-20-14(21)9-10-15(20)22)19-18(25)27-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,19,25)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPTSKUYUOJDQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436973
Record name CTK8G3860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39538-31-3
Record name CTK8G3860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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